![molecular formula C18H26N2O2S B5106683 1-(2-bicyclo[2.2.1]heptanyl)-4-(4-methylphenyl)sulfonylpiperazine](/img/structure/B5106683.png)
1-(2-bicyclo[2.2.1]heptanyl)-4-(4-methylphenyl)sulfonylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Bicyclo[221]heptanyl)-4-(4-methylphenyl)sulfonylpiperazine is a complex organic compound characterized by its unique bicyclic structure and sulfonylpiperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-bicyclo[221]heptanyl)-4-(4-methylphenyl)sulfonylpiperazine typically involves multiple steps, starting with the preparation of the bicyclo[221]heptane core This can be achieved through Diels-Alder reactions or other cycloaddition methods
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bicyclo[2.2.1]heptanyl)-4-(4-methylphenyl)sulfonylpiperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
1-(2-Bicyclo[2.2.1]heptanyl)-4-(4-methylphenyl)sulfonylpiperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-bicyclo[2.2.1]heptanyl)-4-(4-methylphenyl)sulfonylpiperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
- 1-(2-Bicyclo[2.2.1]heptanyl)-4-(4-chlorophenyl)sulfonylpiperazine
- 1-(2-Bicyclo[2.2.1]heptanyl)-4-(4-nitrophenyl)sulfonylpiperazine
Comparison: Compared to its analogs, 1-(2-bicyclo[2.2.1]heptanyl)-4-(4-methylphenyl)sulfonylpiperazine may exhibit unique properties due to the presence of the methyl group, which can influence its reactivity, binding affinity, and overall biological activity. This uniqueness makes it a valuable compound for further research and development.
Properties
IUPAC Name |
1-(2-bicyclo[2.2.1]heptanyl)-4-(4-methylphenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2S/c1-14-2-6-17(7-3-14)23(21,22)20-10-8-19(9-11-20)18-13-15-4-5-16(18)12-15/h2-3,6-7,15-16,18H,4-5,8-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYDNJCDNCBBPRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3CC4CCC3C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
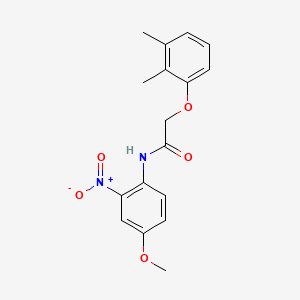
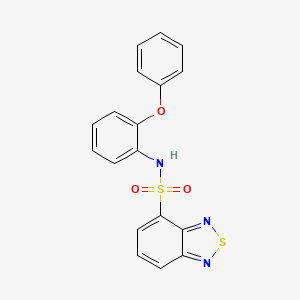
![N-({[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-4-ethylbenzamide](/img/structure/B5106628.png)
![2-{isopropyl[5-(2-methylphenyl)-1,2,4-triazin-3-yl]amino}ethanol](/img/structure/B5106642.png)
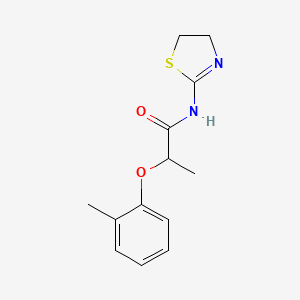
![N-(3-CHLORO-4-FLUOROPHENYL)-2-{2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}ACETAMIDE](/img/structure/B5106654.png)
![CYCLOBUTYL{4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINO}METHANONE](/img/structure/B5106665.png)
![1-acetyl-4-{5-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-1,4-diazepane](/img/structure/B5106675.png)
![2-{[6-(2,5-dimethylphenoxy)hexyl]amino}ethanol](/img/structure/B5106690.png)
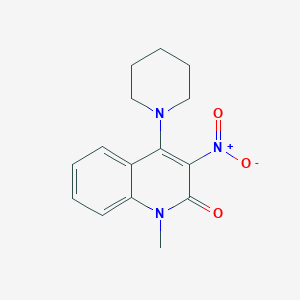
![1-[2-nitro-4-(trifluoromethyl)phenyl]-4-{2-[(4-phenyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}piperazine](/img/structure/B5106697.png)
![3,5-dibromo-2-[(3-nitrobenzoyl)amino]benzoic acid](/img/structure/B5106710.png)
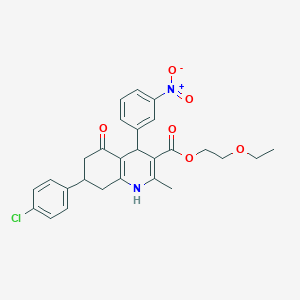
![[2-(4-Nitrophenyl)-2-oxoethyl] 4-amino-1,2,5-oxadiazole-3-carboxylate](/img/structure/B5106720.png)
